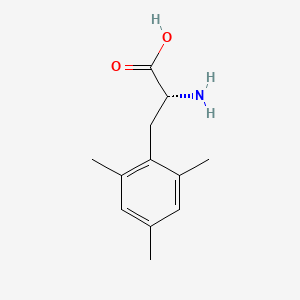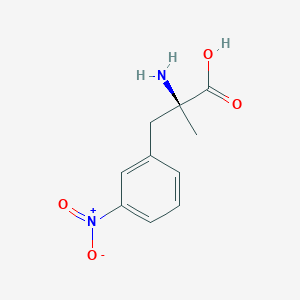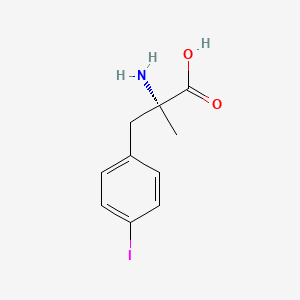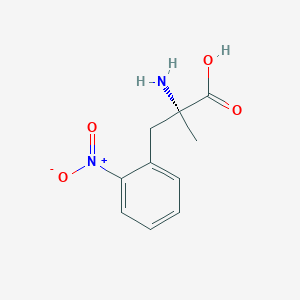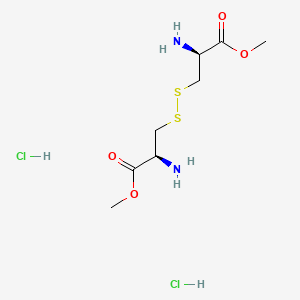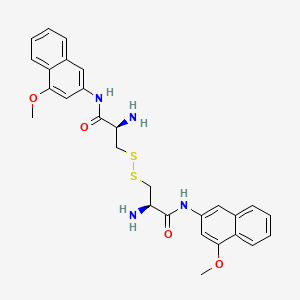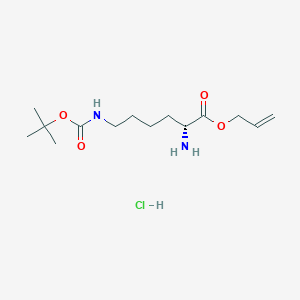
H-D-Lys(boc)-oall hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-D-Lys(boc)-oall hcl” is a chemical compound with the CAS Number: 66494-53-9 . Its molecular formula is C12H25ClN2O4 and it has a molecular weight of 296.79 . It is also known as methyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of “H-D-Lys(boc)-oall hcl” can be represented by the SMILES string:CC(C)(C)OC(=O)NCCCCC@HC(O)=O . This indicates that the compound contains a tert-butoxycarbonyl (Boc) group protecting the amino group of the lysine residue. Physical And Chemical Properties Analysis
“H-D-Lys(boc)-oall hcl” is a solid at room temperature . It should be stored under inert gas at 2-8°C . It is soluble in DMSO .Applications De Recherche Scientifique
Biodegradable Surfactants for DNA Incorporation into Lipophilic Delivery Systems H-D-Lys(boc)-oall hcl, represented here by its related compound hexadecyl lysinate (HL), has been utilized in the development of biodegradable surfactants for DNA delivery. HL is synthesized and used for hydrophobic ion pairing with DNA, facilitating its incorporation into self-emulsifying drug delivery systems (SEDDS). This method is highlighted for its efficiency in transfecting HEK-293 cells, showcasing the potential of lysine-based surfactants in gene therapy applications (Wolf et al., 2020).
Solid-Phase Synthesis of Multivalent Cyclic Neoglycopeptides The compound has been involved in the solid-phase synthesis of multivalent cyclic neoglycopeptides. This synthesis process includes the use of Boc-protected amino acids, highlighting the importance of protective groups in facilitating complex peptide synthesis. Such methodologies are critical for the development of novel therapeutic peptides and understanding biological interactions at the molecular level (Wittmann & Seeberger, 2000).
Cardioprotective Potential of Peptide Derivatives Research into novel tetrapeptide derivatives, such as Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu, demonstrates the therapeutic potential of amino acid derivatives in cardioprotection. These studies emphasize the role of specific peptide derivatives in mitigating myocardial necrosis in rat models, suggesting a pathway for the development of new treatments for heart-related conditions (Manikandan et al., 2002).
Enzyme-catalyzed Synthesis of Cyclic Enkephalin Analogs The synthesis of N‐(ureidoethyl)amides of cyclic enkephalin analogs using Boc strategy showcases the application of H-D-Lys(boc)-oall hcl in developing opioid peptides with potential therapeutic uses. This method underlines the versatility of amino acid derivatives in creating peptides with significant biological activity, including enhanced opioid activities (Ciszewska et al., 2009).
Fluorescent Probes for Biological Imaging The development of fluorescent probes for HClO in lysosomes utilizes the chemistry of amino acid derivatives for selective and sensitive detection of reactive oxygen species within biological systems. This research underscores the utility of these compounds in creating tools for the molecular imaging of cellular processes, aiding in the understanding of diseases at a cellular level (Zhang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQZETUXDJXJQM-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(boc)-oall hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

